molecular formula C14H18O3 B7792012 (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid

(2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid

Cat. No.: B7792012
M. Wt: 234.29 g/mol
InChI Key: ASMFMGLQUAJHIT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with 4-methylpent-2-enoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the double bond in the pent-2-enoic acid moiety can yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxy-3-methylphenyl)-4-methylpentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the methoxy and methyl groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid
  • (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid

Comparison: Compared to these similar compounds, (2E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(4-methoxy-3-methylphenyl)-4-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(2)12(8-14(15)16)11-5-6-13(17-4)10(3)7-11/h5-9H,1-4H3,(H,15,16)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFMGLQUAJHIT-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC(=O)O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/C(=O)O)/C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.